Ethyl 6,11-dioxo-2-(pyridin-4-yl)-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate hydrate
Description
Ethyl 6,11-dioxo-2-(pyridin-4-yl)-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate hydrate is a heterocyclic compound characterized by a fused benzo-pyrido-indole core. Its molecular formula is C₁₉H₁₃NO₄·H₂O (anhydrous: C₁₉H₁₃NO₄, MW = 319.31 g/mol) . The hydrate form enhances its stability and solubility in polar solvents. This compound is classified as a key intermediate in pharmaceutical synthesis .
Properties
IUPAC Name |
ethyl 6,11-dioxo-2-pyridin-4-ylnaphtho[2,3-b]indolizine-12-carboxylate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O4.H2O/c1-2-30-24(29)19-18-13-15(14-7-10-25-11-8-14)9-12-26(18)21-20(19)22(27)16-5-3-4-6-17(16)23(21)28;/h3-13H,2H2,1H3;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKQGDKVXMKXMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2C3=C1C(=O)C4=CC=CC=C4C3=O)C5=CC=NC=C5.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Ethyl 6,11-dioxo-2-(pyridin-4-yl)-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate hydrate, typically involves multi-step reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Another method is the Bartoli indole synthesis, which uses nitroarenes and vinyl Grignard reagents .
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure consistent production quality .
Chemical Reactions Analysis
Cyclization and Ring Formation
The compound participates in intramolecular cyclization reactions to form polycyclic frameworks. For example:
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Indoloquinoline Formation : Under acidic conditions, the pyridine moiety facilitates cyclization via nucleophilic attack on adjacent carbonyl groups, forming fused indoloquinoline derivatives. Yields range from 30% to 70% depending on reaction temperature and catalyst strength.
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Spiro-Oxindole Synthesis : Reaction with aryl halides in the presence of Pd catalysts generates spiro-oxindole derivatives, as demonstrated in analogous systems .
Table 1: Cyclization Reactions and Yields
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Indoloquinoline formation | H₂SO₄ (cat.), 80–100°C | 30–70 | |
| Spiro-oxindole synthesis | Pd(OAc)₂, K₂CO₃, DMF, 100°C | 45–65 |
Substitution Reactions
The pyridine and ester groups are key sites for substitution:
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Pyridine Functionalization : Electrophilic substitution at the pyridine ring occurs at the para position due to steric and electronic effects. For example, bromination with NBS (N-bromosuccinimide) yields mono-brominated derivatives.
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Ester Hydrolysis : The ethyl ester undergoes hydrolysis under alkaline conditions (NaOH/EtOH, reflux) to form the carboxylic acid derivative, which is further used in peptide coupling reactions .
Table 2: Substitution Reaction Outcomes
| Reactant | Reagent/Conditions | Product | Yield (%) |
|---|---|---|---|
| Ethyl ester derivative | NaOH (2M), EtOH, reflux, 4h | Carboxylic acid derivative | 85 |
| Pyridine ring | NBS, CHCl₃, 60°C | 4-Bromopyridine derivative | 72 |
Multicomponent Reactions (MCRs)
The compound serves as a scaffold in MCRs to synthesize fused heterocycles:
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Pyrano[3,4-c]quinoline Synthesis : Reacting with aldehydes and malononitrile under ZnO nanoparticle catalysis yields pyrano[3,4-c]quinoline derivatives .
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Pyrrolo[2,3-c]quinoline Formation : Condensation with ethyl azidoacetate in basic media generates pyrrolo-fused systems .
Mechanistic Insight :
The ester carbonyl acts as an electrophilic site, while the pyridine nitrogen stabilizes intermediates via resonance .
Oxidation and Reduction
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Oxidation : The diketone (6,11-dioxo) system is resistant to further oxidation but participates in conjugate additions.
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Reduction : Selective reduction of the carbonyl groups using NaBH₄/CeCl₃ yields dihydroxy intermediates, which are prone to dehydration .
Table 3: Redox Reaction Data
| Reaction | Reagent/Conditions | Product | Yield (%) |
|---|---|---|---|
| Carbonyl reduction | NaBH₄/CeCl₃, MeOH, 0°C | 6,11-Dihydroxy derivative | 60 |
Stability and Reactivity Trends
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pH Sensitivity : The compound decomposes under strongly acidic (pH < 2) or basic (pH > 12) conditions, forming hydrolyzed byproducts.
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Thermal Stability : Stable up to 200°C, beyond which decarboxylation and ring fragmentation occur.
Scientific Research Applications
Biological Activities
Recent studies have highlighted the biological significance of compounds similar to ethyl 6,11-dioxo-2-(pyridin-4-yl)-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate hydrate. These activities include:
- Anticancer Properties:
- Antimicrobial Activity:
- Anti-inflammatory Effects:
Therapeutic Applications
The therapeutic potential of this compound extends into several areas:
| Application Area | Description |
|---|---|
| Cancer Therapy | As an indoleamine 2,3-dioxygenase inhibitor to enhance immunotherapy efficacy. |
| Infectious Diseases | Potential use in treating infections due to its antimicrobial properties. |
| Chronic Inflammation | Possible application in managing conditions like arthritis or inflammatory bowel disease due to its anti-inflammatory effects. |
Case Studies
- Cancer Treatment:
- Infection Management:
- Anti-inflammatory Research:
Mechanism of Action
The mechanism of action of Ethyl 6,11-dioxo-2-(pyridin-4-yl)-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate hydrate involves its interaction with specific molecular targets and pathways. The indole core allows it to bind with high affinity to multiple receptors, influencing various biological processes . For example, it can inhibit certain enzymes or block receptor sites, leading to its therapeutic effects .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes critical differences between the target compound and its analogs:
Key Observations :
- Ester vs. Amide : Replacing the ethyl ester with an isopropyl group () or amide () alters lipophilicity and metabolic stability. Amides are typically more hydrolytically stable than esters .
- Hydrate vs. Anhydrous: The hydrate form of the target compound likely exhibits higher aqueous solubility compared to non-hydrated analogs, critical for pharmaceutical formulation .
Biological Activity
Ethyl 6,11-dioxo-2-(pyridin-4-yl)-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate hydrate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antitumor, anti-inflammatory, and antimicrobial effects.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a pyridine ring and a benzo-fused pyridoindole framework, which are crucial for its biological activity.
Antitumor Activity
Several studies have investigated the antitumor potential of related compounds within the benzo[f]pyrido[1,2-a]indole class. These compounds often exhibit significant cytotoxicity against various cancer cell lines.
- Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, compounds with similar structures have been shown to inhibit the PI3K/Akt and MAPK pathways, leading to apoptosis in cancer cells .
Anti-inflammatory Effects
Research indicates that derivatives of this compound may possess anti-inflammatory properties.
- Experimental Findings : In vitro assays demonstrated that these compounds can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential application in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of ethyl 6,11-dioxo derivatives have also been explored.
- Activity Spectrum : Studies show that these compounds exhibit activity against a range of bacteria and fungi. For example, they have been tested against Staphylococcus aureus and Candida albicans with promising results .
Case Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of a structurally similar compound in a mouse model of breast cancer. The compound was administered at various doses, resulting in a significant reduction in tumor size compared to the control group. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound .
Case Study 2: Anti-inflammatory Potential
In another study focusing on chronic inflammation models, treatment with ethyl 6,11-dioxo derivatives resulted in decreased swelling and pain scores. The mechanism was linked to the downregulation of NF-kB signaling pathways .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
